molecular formula C11H11ClN2OS B2827949 4-(3-Chloro-4-ethoxyphenyl)-1,3-thiazol-2-amine CAS No. 375350-98-4

4-(3-Chloro-4-ethoxyphenyl)-1,3-thiazol-2-amine

Cat. No. B2827949
CAS RN: 375350-98-4
M. Wt: 254.73
InChI Key: MEHIARBSPJDWJZ-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-ethoxyphenyl)methanamine” is a related compound with a molecular weight of 185.65 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “3-chloro-4-ethoxyphenyl)methanamine” is 1S/C9H12ClNO/c1-2-12-9-4-3-7 (6-11)5-8 (9)10/h3-5H,2,6,11H2,1H3 . This can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

The related compound “3-chloro-4-ethoxyphenyl)methanamine” is a liquid at room temperature . Its InChI code is 1S/C9H12ClNO/c1-2-12-9-4-3-7 (6-11)5-8 (9)10/h3-5H,2,6,11H2,1H3 .

Safety and Hazards

The related compound “3-chloro-4-ethoxyphenyl)methanamine” has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-(3-chloro-4-ethoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-2-15-10-4-3-7(5-8(10)12)9-6-16-11(13)14-9/h3-6H,2H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHIARBSPJDWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine

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